2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide (hereafter referred to as 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-oxolan-2-ylmethylacetamide or 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA) is a synthetic compound that has been studied for its potential therapeutic applications. 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects, and its potential uses in laboratory experiments and clinical research are being actively explored.
Mechanism of Action
The exact mechanism of action of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cell growth. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, such as cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, suppress the immune system, and inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA in laboratory experiments include its low toxicity, its relatively low cost, and its ability to be synthesized in a relatively straightforward manner. However, there are also some potential limitations to its use in laboratory experiments. These include its limited solubility in aqueous solutions, its instability in the presence of light or heat, and its potential to interfere with other compounds in the reaction mixture.
Future Directions
Given the potential therapeutic applications of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA, there are a number of future directions that could be explored. These include further studies into the mechanism of action of the compound, the development of more efficient synthesis methods, and the exploration of its potential use in clinical trials. In addition, further research into the biochemical and physiological effects of the compound could be conducted, as well as studies into the potential toxicological effects of long-term exposure.
Synthesis Methods
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is synthesized through a process known as the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide and an alkyl boronic acid to form a carbon-carbon bond. The aryl halide used in the reaction is 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl chloride and the alkyl boronic acid is (oxolan-2-yl)methyl boronic acid. The reaction is catalyzed by a palladium catalyst.
Scientific Research Applications
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunosuppressive, and anti-cancer properties in laboratory studies. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(18-11-14-7-4-10-23-14)12-20-17(22)9-8-15(19-20)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHLULCNRGLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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